Danegaptid

Übersicht

Beschreibung

Danegaptid ist ein kleines, modifiziertes Dipeptid, das als selektiver Gap-Junction-Modifikator der zweiten Generation mit oraler Bioverfügbarkeit wirkt. Es wurde auf seine potenziellen therapeutischen Wirkungen bei verschiedenen medizinischen Erkrankungen untersucht, insbesondere bei der Prävention von postoperativer Vorhofflimmern und chronischem Vorhofflimmern bei großen Tiermodellen .

Wissenschaftliche Forschungsanwendungen

Danegaptid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:

Wirkmechanismus

This compound übt seine Wirkung durch Erhöhung der Gap-Junction-Leitfähigkeit und -Kopplung aus. Es erhöht die Menge an kleinen Molekülen wie Ionen, Metaboliten und sekundären Botenstoffen, die von einer Zelle zur anderen gelangen. Dieser Mechanismus ähnelt dem seiner Muttersubstanz Rotigaptid, einem synthetischen antiarrhythmischen Peptidanalogon . This compound verstärkt insbesondere die Connexin43 (Cx43)-Gap-Junction-Leitfähigkeit, die eine entscheidende Rolle für seine therapeutischen Wirkungen spielt .

Wirkmechanismus

Target of Action

Danegaptide is a selective second-generation gap junction modifier . Its primary target is the Connexin43 (Cx43) gap junction (GJ) proteins . These proteins play a crucial role in cellular physiology, including cell-cell communication and coordination, by allowing the passage of small molecules such as ions, metabolites, and secondary messengers from one cell to another .

Mode of Action

Danegaptide interacts with its target, the Cx43 gap junction proteins, by enhancing their conductance . This interaction results in an increase in the amount of small molecules passing from one cell to another, thereby improving intercellular communication . It has a similar mechanism of action to its parent compound, rotigaptide .

Biochemical Pathways

The primary biochemical pathway affected by Danegaptide is the gap junction signaling pathway . By enhancing the conductance of Cx43 gap junction proteins, Danegaptide increases the efficiency of this pathway, leading to improved intercellular communication . This can have various downstream effects, depending on the specific cellular context and the types of signals being transmitted between cells.

Pharmacokinetics

It has been noted that danegaptide has oral bioavailability , which suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The action of Danegaptide leads to several molecular and cellular effects. It has been shown to prevent postoperative atrial fibrillation (AF) and chronic AF in large animal models . In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden . Furthermore, in astrocytes, Danegaptide treatments increase gap junction and hemichannel signaling and produce protective effects such as reduced infarct volume following a stroke in mice .

Action Environment

The action, efficacy, and stability of Danegaptide can be influenced by various environmental factors. For instance, the presence of high glucose conditions can impact the effectiveness of Danegaptide in preserving Cx43 gap junction signaling . Additionally, the successful transport of Danegaptide across the blood-brain barrier has been demonstrated, suggesting that it can exert its effects in the brain environment

Vorbereitungsmethoden

Die Synthese von Danegaptid beinhaltet die Bildung einer Dipeptidstruktur. Die spezifischen Syntheserouten und Reaktionsbedingungen für this compound sind in der öffentlichen Literatur nicht umfassend dokumentiert. Es ist bekannt, dass this compound ein niedermolekulares Medikament ist, das von Zealand Pharma A/S entwickelt wurde . Industrielle Produktionsverfahren umfassen wahrscheinlich Standardtechniken der Peptidsynthese, einschließlich Festphasen-Peptidsynthese (SPPS) und Flüssigphasen-Peptidsynthese (LPPS), gefolgt von Reinigungsprozessen wie Hochleistungsflüssigchromatographie (HPLC).

Analyse Chemischer Reaktionen

Danegaptid, als Dipeptid, kann verschiedene chemische Reaktionen eingehen, die für Peptide typisch sind. Diese Reaktionen umfassen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Aminosäure-Seitenketten.

Reduktion: Reduktionsreaktionen können an den Peptidbindungen oder Seitenketten auftreten.

Substitution: Substitutionsreaktionen können die funktionellen Gruppen an den Aminosäuren modifizieren. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Danegaptid ähnelt anderen Gap-Junction-Modifikatoren, insbesondere Rotigaptid. Beide Verbindungen verstärken die Gap-Junction-Leitfähigkeit und haben sich als vielversprechend bei der Behandlung von Herzrhythmusstörungen erwiesen. This compound ist eine Verbindung der zweiten Generation mit verbesserter oraler Bioverfügbarkeit und Selektivität . Weitere ähnliche Verbindungen sind:

Die Einzigartigkeit von this compound liegt in seiner verbesserten Selektivität und oraler Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.

Eigenschaften

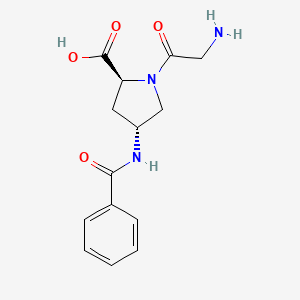

IUPAC Name |

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZKIHUJGMSVFD-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026039 | |

| Record name | Danegaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Danegaptide, a small modified dipeptide, is a selective second generation gap junction modifier with oral bioavailability. Danegaptide prevents postoperative atrial fibrillation (AF) and chronic AF in large animal models. In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden. Danegaptide has a similar mechanism of action to its parent compound rotigaptide. Rotigaptide is a synthetic antiarrhythmic peptide (AAP) analogue which has been tested in vitro which shows prevention of prevents metabolic stress-induced atrial conduction velocity (CV) and rapidly reverts established atrial CV slowing. Rogitapeptide enhances gap junction conductance and coupling, increasing the amount of small molecules such as ions, metabolites and secondary messengers passing from one cell to another. | |

| Record name | Danegaptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

943134-39-2 | |

| Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danegaptide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danegaptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Danegaptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANEGAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.